molecular formula C8H9NO2 B8813492 4-(1,3-Dioxolan-2-yl)pyridine CAS No. 61379-59-7

4-(1,3-Dioxolan-2-yl)pyridine

Cat. No.: B8813492
CAS No.: 61379-59-7
M. Wt: 151.16 g/mol
InChI Key: SVJPYQRPFAAEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxolan-2-yl)pyridine is a chemical compound with the CAS number 61379-59-7 and a molecular formula of C 8 H 9 NO 2 , corresponding to a molecular weight of 151.16 . It is a pyridine derivative featuring a 1,3-dioxolane ring, a functional group often utilized in organic synthesis as a protecting group for aldehydes and ketones. This structural motif makes it a valuable synthetic intermediate and building block for researchers in medicinal chemistry and chemical synthesis . The compound can be used in the exploration and development of novel heterocyclic structures, such as imidazo[4,5-b]pyridines, which are of interest in pharmaceutical research for creating new bioactive molecules . As a versatile scaffold, it facilitates the construction of more complex molecules for various research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61379-59-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8H,5-6H2

InChI Key

SVJPYQRPFAAEJF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1,3 Dioxolan 2 Yl Pyridine and Its Analogues

Foundational Synthetic Routes

Foundational synthetic strategies for 4-(1,3-Dioxolan-2-yl)pyridine often involve the sequential or concerted formation of the pyridine (B92270) ring and the dioxolane moiety. These methods, while established, continue to be refined for improved efficiency and substrate scope.

Condensation Reactions for Pyridine Ring Elaboration and Dioxolane Integration

Condensation reactions are a cornerstone in the synthesis of the pyridine ring and the integration of the dioxolane group. The most direct method for synthesizing this compound involves the protection of the aldehyde functional group of 4-pyridinecarboxaldehyde through a condensation reaction with ethylene (B1197577) glycol. This reaction is typically acid-catalyzed and proceeds with high efficiency to form the stable 1,3-dioxolane (B20135) ring.

The elaboration of the pyridine ring itself can be achieved through various condensation strategies. One notable method involves a solvent-free aldol (B89426) condensation of an enolizable ketone and a benzaldehyde, followed by a Michael addition with a second enolizable ketone. This sequence yields a diketone, which can then undergo a double condensation with ammonium (B1175870) acetate in acetic acid to form the pyridine ring google.com. While this method builds the pyridine core, the dioxolane moiety would typically be introduced by selecting a starting aldehyde that already contains the protected group or by protecting a formyl-substituted pyridine precursor.

The synthesis of 1,3-dioxolane from ethylene glycol and formaldehyde (or its equivalents like paraformaldehyde or trioxane) is a well-established process that can achieve yields of up to 98.9-99.2% under optimized, continuous synthesis conditions with simultaneous distillation of the product google.com.

Table 1: Examples of Condensation Reactions in Pyridine and Dioxolane Synthesis

Reactants Product Catalyst/Solvent Yield
Enolizable Ketone, Benzaldehyde, Ammonium Acetate Substituted Pyridine Acetic Acid >80% (overall) google.com
Ethylene Glycol, Formaldehyde 1,3-Dioxolane Acid Catalyst 98.9-99.2% google.com
4-Pyridinecarboxaldehyde, Ethylene Glycol This compound Acid Catalyst High

Cyclo-condensation Strategies for Constructing Dioxolane-Pyridine Systems

Cyclo-condensation reactions, particularly those involving [4+2] and [3+2] cycloadditions, offer powerful and convergent pathways to construct the pyridine ring. These methods often provide access to highly substituted pyridines that may be difficult to prepare via traditional condensation routes.

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent strategy for pyridine synthesis. In this approach, a 1-azadiene reacts with a dienophile to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine semanticscholar.orgacsgcipr.org. For the synthesis of 4-substituted pyridines, the dienophile would need to bear the desired substituent, or the substituent would be introduced on the 1-azadiene precursor. While direct synthesis of this compound via this method is not extensively documented, the strategy allows for the construction of the core pyridine structure which can then be functionalized.

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have also emerged as a highly efficient method for constructing multi-substituted pyridines rsc.org. This approach offers a high degree of modularity, allowing for the incorporation of various functional groups into the pyridine ring. A nitrile bearing the 1,3-dioxolane moiety could potentially be employed in this reaction to directly install the desired group at a specific position on the pyridine ring.

Table 2: Cyclo-condensation Strategies for Pyridine Synthesis

Reaction Type Reactants Catalyst Product
Hetero-Diels-Alder [4+2] 1-Azadiene, Alkyne Thermal/Lewis Acid Substituted Pyridine semanticscholar.org
[2+2+2] Cycloaddition Diyne, Nitrile Cobalt complexes Multi-substituted Pyridine rsc.org
[4+2] Cycloaddition 4-Sulfonyl-2-pyridone, Dienophile Thermal Isoquinuclidine

Acid-Promoted Cyclization of Oxime Intermediates for Pyridine Formation

The acid-promoted cyclization of oxime intermediates provides another versatile route to substituted pyridines. This methodology often involves the reaction of an oxime with an alkyne or an α,β-unsaturated aldehyde.

Rhodium(III) catalysis has been effectively used for the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions nih.gov. The proposed mechanism involves the coordination of the rhodium catalyst to the oxime nitrogen, followed by a turnover-limiting C-H activation to form a rhodacycle intermediate. Subsequent alkyne insertion and reductive elimination lead to the pyridine product nih.gov. The regioselectivity of this reaction can be controlled by the choice of the cyclopentadienyl ligand on the rhodium catalyst nih.gov.

Furthermore, iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green and facile route to symmetrically substituted pyridines mdpi.comrsc.org. This method demonstrates good functional group tolerance and can be performed on a gram scale mdpi.comrsc.org. A copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters has also been developed for the synthesis of imidazo[1,2-a]pyridines, showcasing the utility of oximes in forming fused pyridine systems nih.gov.

Table 3: Pyridine Synthesis from Oxime Intermediates

Reactants Catalyst Conditions Product
α,β-Unsaturated Oxime, Alkyne [RhCp*Cl2]2 or [RhCptCl2]2 K2CO3, TFE, 45 °C Substituted Pyridine nih.gov
Ketoxime Acetate, Aldehyde FeCl3 - 2,4,6-Triarylsubstituted Pyridine mdpi.comrsc.org
Pyridine, Ketone Oxime Ester CuI Aerobic Imidazo[1,2-a]pyridine nih.gov

Catalytic Approaches in Pyridine-Dioxolane Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the efficient and selective functionalization of heterocyclic compounds. These approaches are particularly valuable for the synthesis of this compound and its analogues, offering milder reaction conditions and broader functional group compatibility.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to introduce substituents onto the pyridine ring. The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, has been successfully applied to the C4-functionalization of pyridines chemrxiv.orgnih.govchemrxiv.orgorgsyn.org. This method demonstrates good tolerance to various functional groups orgsyn.org. A 4-halopyridine can be coupled with an organozinc reagent containing the dioxolane moiety, or a 4-(organozinc)pyridine derivative can be coupled with a halide bearing the dioxolane group.

Other palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have also been employed for the synthesis of functionalized bipyridines and other pyridine derivatives orgsyn.org. These reactions offer alternative strategies for introducing the dioxolane-containing fragment at the C4 position of the pyridine ring.

Table 4: Transition Metal-Mediated Cross-Coupling for C4-Functionalization of Pyridine

Cross-Coupling Reaction Catalyst Reactants Product
Negishi Pd or Ni 4-Halopyridine, Organozinc reagent 4-Substituted Pyridine chemrxiv.orgnih.govchemrxiv.orgorgsyn.org
Stille Pd 4-Stannylpyridine, Organic Halide 4-Substituted Pyridine orgsyn.org
Suzuki Pd 4-Boronylpyridine, Organic Halide 4-Substituted Pyridine orgsyn.org

C-H Activation Methodologies for Functionalization

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. The direct arylation of pyridines at the C4 position has been achieved with high regioselectivity nih.gov. This selectivity is often governed by the electronic properties of the C-H bonds and the pyridine ring nih.gov. The presence of an electron-withdrawing group at the 3-position can direct arylation to the C4 position nih.gov.

Palladium-catalyzed C-H arylation of pyridine derivatives has been used to synthesize multiply fused heteroaromatic compounds beilstein-journals.org. While these examples focus on intramolecular cyclizations, the underlying principles of palladium-catalyzed C-H activation are applicable to intermolecular functionalizations as well. The development of C4-selective C-H functionalization methods provides a powerful tool for the late-stage introduction of the dioxolane moiety or other functional groups onto a pre-formed pyridine ring. For instance, a C-H activation approach could be used to couple a pyridine with a dioxolane-containing coupling partner.

Table 5: C-H Activation for C4-Functionalization of Pyridine

Reaction Type Catalyst Reactants Product
Direct C-H Arylation Palladium-carboxylate systems 3-Nitropyridine, Bromobenzene 4-Aryl-3-nitropyridine nih.gov
Intramolecular C-H Arylation Pd(OAc)2/PPh3 N-Aryl-2-quinolinecarboxyamide Fused Heteroaromatic Compound beilstein-journals.org
C-H Arylation of Pyrrolidines Palladium N-Arylpyrrolidine, Aryl Iodide C4-Arylated Pyrrolidine acs.org

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. rasayanjournal.co.in For the synthesis of pyridine derivatives like this compound, research has focused on replacing hazardous reagents and solvents with more environmentally benign alternatives. rasayanjournal.co.innih.gov This includes the use of solid acid catalysts, ionic liquids, and metal catalysts that can be recycled and reused. benthamscience.comrsc.org

One approach involves the use of zeolite catalysts, such as La- and KF-modified Y zeolites, for the synthesis of pyridine and picoline from acrolein diethyl acetal (B89532) and ammonia. ciac.jl.cn These solid acid catalysts offer advantages in terms of separation and reusability. The catalytic activity can be tuned by modifying the catalyst with different metals and adjusting reaction parameters like temperature and reactant ratios. ciac.jl.cn Another sustainable approach is the use of ionic liquids as catalysts, which are known for their low vapor pressure and thermal stability, making them greener alternatives to volatile organic solvents. benthamscience.com Protic pyridinium (B92312) ionic liquids have been shown to be efficient catalysts for the synthesis of polyhydroquinoline derivatives in water. benthamscience.com

Metal-free catalytic systems are also gaining traction. For instance, a novel, metal-free, and efficient method has been developed for the synthesis of (pyrazol-4-ylidene)pyridine derivatives through a dehydrogenative coupling reaction using molecular oxygen as the sole oxidant. nih.gov This method boasts high atom economy and simplifies product purification. nih.gov

Table 1: Examples of Sustainable Catalytic Systems in Pyridine Synthesis

Catalyst System Reactants Product Key Advantages
La- and KF-modified Y Zeolites Acrolein diethyl acetal, ammonia Pyridine and 3-picoline Reusable solid catalyst, tunable activity. ciac.jl.cn
Protic Pyridinium Ionic Liquid Aldehydes, β-ketoesters, ammonia Polyhydroquinolines Green solvent, high efficiency in water. benthamscience.com
Metal-Free (O2 as oxidant) 1-Amino-2-imino-pyridines, 1-aryl-5-pyrazolones (Pyrazol-4-ylidene)pyridines High atom economy, no metal catalyst required. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijarsct.co.in For pyridine derivatives, this involves the use of techniques like microwave-assisted synthesis and visible-light-mediated reactions, which can lead to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.innih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating. nih.govscribd.com This technique has been successfully applied to the synthesis of various pyridine derivatives. For instance, a one-pot, four-component reaction to synthesize novel pyridine derivatives under microwave irradiation in ethanol resulted in excellent yields (82%–94%) and significantly reduced reaction times (2–7 minutes) compared to conventional heating methods. nih.gov

Another example is the microwave-assisted Bohlmann-Rahtz pyridine synthesis, which allows for the one-step preparation of tri- and tetrasubstituted pyridines from ethyl β-aminocrotonate and various alkynones. organic-chemistry.org This method provides superior yields and total regiochemical control in a fraction of the time required for conventional heating. organic-chemistry.org The use of polar solvents like DMSO can further enhance the efficiency of these reactions, with yields reaching up to 98%. organic-chemistry.org Moreover, microwave conditions can enable solvent-free reactions, further contributing to the green credentials of the synthesis. organic-chemistry.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

Reaction Type Method Reaction Time Yield Reference
Four-component synthesis of pyridine derivatives Microwave 2-7 min 82-94% nih.gov
Four-component synthesis of pyridine derivatives Conventional Heating Not specified Lower than MW nih.gov
Bohlmann-Rahtz pyridine synthesis Microwave 10-20 min Up to 98% organic-chemistry.org
Bohlmann-Rahtz pyridine synthesis Conventional Heating Longer Lower than MW organic-chemistry.org

Visible Light-Mediated Approaches

Visible-light photocatalysis has gained significant attention as a sustainable and efficient method for organic synthesis. chemeurope.com This approach utilizes visible light as a renewable energy source to drive chemical reactions, often under mild conditions. chemeurope.com In the context of pyridine synthesis and functionalization, visible light-mediated methods offer a green alternative to traditional synthetic protocols. chemeurope.com

For instance, a visible-light-induced radical cascade sulfonylation/cyclization strategy has been developed for the synthesis of indole-fused pyridine derivatives. nih.gov This method uses a Ru(bpy)3Cl2·6H2O catalyst and generates molecular nitrogen as the only byproduct, making the transformation environmentally friendly. nih.gov Another sustainable photocatalytic method allows for the introduction of a pyridine group and other valuable functional groups into alkenes. chemeurope.com This transition-metal-free, photoinduced acetalation-pyridylation of alkenes proceeds under mild conditions and is tolerant of many functional groups. chemeurope.com

The functionalization of pyridines can also be achieved using visible light. A photochemical organocatalytic method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. researchgate.net This reaction is catalyzed by a dithiophosphoric acid which acts as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor. researchgate.net

Table 3: Examples of Visible Light-Mediated Reactions for Pyridine Derivatives

Reaction Type Catalyst/Mediator Key Features
Synthesis of indole-fused pyridines Ru(bpy)3Cl2·6H2O Radical cascade reaction, molecular nitrogen as byproduct. nih.gov
Acetalation-pyridylation of alkenes 4CzIPN (photocatalyst) Transition-metal-free, mild conditions. chemeurope.com
Functionalization of pyridines with allylic radicals Dithiophosphoric acid Organocatalytic, C(sp2)-C(sp3) bond formation. researchgate.net

Post-Synthetic Functionalization and Derivatization

Post-synthetic functionalization of the this compound core is crucial for creating a diverse range of molecules with potential applications in various fields. This section focuses on modern techniques for alkylation, arylation, and electrophilic functionalization of the pyridine ring.

The introduction of alkyl and aryl groups onto the pyridine ring can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions and direct C-H activation. beilstein-journals.orgresearchgate.net Palladium-catalyzed reactions are commonly employed for the arylation of pyridines. For example, the direct C-H arylation of electron-deficient pyridines can be achieved with high regioselectivity. nih.gov The regioselectivity is influenced by the electronic character of the C-H bonds and the nature of the substituents on the pyridine ring. nih.gov

A distinct approach for the 4-alkylation of pyridines involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates. bohrium.comnih.gov This method provides a valuable alternative to metal-catalyzed sp2-sp3 cross-coupling reactions. nih.gov Rhodium(I)-catalyzed direct arylation of pyridines and quinolines has also been developed, providing rapid access to bis(hetero)aryl products. nih.gov

Table 4: Selected Methods for Alkylation and Arylation of Pyridines

Method Catalyst/Reagent Position of Functionalization Key Features
Direct C-H Arylation Pd(OAc)2/P(n-Bu)Ad2 C-3 or C-4 High regioselectivity for electron-deficient pyridines. nih.gov
Wittig Olefination-Rearomatization N-triazinylpyridinium salts C-4 Alternative to metal-catalyzed reactions. bohrium.comnih.gov
Direct Arylation Rh(I) complex Ortho position Rapid synthesis of bis(hetero)aryl compounds. nih.gov
Palladium-Catalyzed Direct Arylation Palladium acetate/P(t-Bu)3-HBF4 C-2 Uses pyridine N-oxides as substrates. researchgate.net

Nitration and Electrophilic Functionalization of the Pyridine Ring

Electrophilic substitution on the pyridine ring, such as nitration, is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org The reaction typically requires harsh conditions and often results in substitution at the 3- and 5-positions. quimicaorganica.org The nitration of pyridine itself is a difficult reaction, and the presence of activating or deactivating groups on the ring can significantly influence the outcome.

Computational studies using molecular electron density theory (MEDT) have provided insights into the electrophilic aromatic substitution (EAS) nitration reactions of pyridine and pyridine-N-oxide with the nitronium ion (NO2+). rsc.org These studies indicate that while the nitration of pyridine and pyridine-N-oxide with the nitronium ion has a low activation Gibbs free energy, the strongly acidic medium required for the reaction converts pyridine into its protonated form, which is strongly deactivated towards electrophilic attack. rsc.org For pyridine-N-oxide, the ortho-nitro compound is the kinetically controlled product, while the para-nitro compound is the experimentally observed product, likely due to solvation effects. rsc.org

A practical method for the nitration of pyridines involves the use of nitric acid with trifluoroacetic anhydride. reddit.com This method has been used to synthesize 4-acetyl-3-nitropyridine with good yields. reddit.com

Formation of Quaternary Pyridinium Salts from this compound

The nitrogen atom in the pyridine ring of this compound is nucleophilic and readily reacts with alkylating agents to form quaternary pyridinium salts. This quaternization reaction is a fundamental process in modifying the electronic properties and biological activity of pyridine derivatives. The reaction involves the attack of the pyridine nitrogen on an electrophilic carbon of an alkyl halide or other suitable alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positively charged pyridinium cation.

Recent research has focused on the synthesis of novel quaternary ammonium salts derived from this compound for potential biological applications. In these studies, this compound is treated with various bromo derivatives under thermal conditions to yield the corresponding pyridinium bromides. For instance, the reaction with allyl bromide and benzyl (B1604629) bromide leads to the formation of 1-allyl-4-(1,3-dioxolan-2-yl)pyridinium bromide and 1-benzyl-4-(1,3-dioxolan-2-yl)pyridinium bromide, respectively researchgate.net. The use of methyl ethyl ketone as a solvent has been shown to reduce the synthesis time by half compared to acetonitrile, while maintaining high yields and selectivity of over 95% researchgate.net. The best yields are typically achieved when using allyl bromide for the alkylation of heterocyclic bases like this compound researchgate.net.

The general scheme for the quaternization of this compound can be represented as follows:

Scheme 1: General reaction for the formation of quaternary pyridinium salts from this compound.

The following table summarizes the synthesis of various quaternary pyridinium salts starting from this compound.

Starting MaterialAlkylating AgentProduct
This compoundAllyl bromide1-Allyl-4-(1,3-dioxolan-2-yl)pyridinium bromide
This compoundBenzyl bromide1-Benzyl-4-(1,3-dioxolan-2-yl)pyridinium bromide
This compound2-(2-Bromoethyl)-1,3-dioxolane (B43116)4-(1,3-Dioxolan-2-yl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyridinium bromide

Deprotection and Transformation of the Dioxolane Moiety

The dioxolane group in this compound serves as a protecting group for the aldehyde functionality at the 4-position of the pyridine ring. This protection strategy is crucial in multistep syntheses where the aldehyde group might interfere with reactions targeting other parts of the molecule. The deprotection of the dioxolane moiety is a key step to unmask the aldehyde, which can then be used in subsequent transformations.

The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. organic-chemistry.org This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, in an aqueous solvent or a mixture of an organic solvent and water. The mechanism involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by nucleophilic attack of water to open the ring and ultimately release the aldehyde and ethylene glycol.

Scheme 2: Acid-catalyzed hydrolysis of this compound to 4-Pyridinecarboxaldehyde.

Once the 4-pyridinecarboxaldehyde is obtained, it can undergo a variety of transformations characteristic of aromatic aldehydes. These transformations allow for the synthesis of a wide range of derivatives with diverse applications.

Common Transformations of 4-Pyridinecarboxaldehyde:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid (isonicotinic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to the corresponding alcohol (4-pyridinemethanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: 4-Pyridinecarboxaldehyde can react with amines in the presence of a reducing agent to form substituted 4-aminomethylpyridines.

Schiff Base Formation: It readily condenses with primary amines to form imines, also known as Schiff bases.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to form carbon-carbon bonds.

The following table provides an overview of the deprotection and subsequent transformation reactions.

Starting MaterialReagents/ConditionsProductTransformation Type
This compoundH₃O⁺4-PyridinecarboxaldehydeDeprotection
4-Pyridinecarboxaldehyde1. KMnO₄, 2. H₃O⁺Isonicotinic acidOxidation
4-PyridinecarboxaldehydeNaBH₄, Methanol4-PyridinemethanolReduction
4-PyridinecarboxaldehydeR-NH₂, H₂, Pd/C4-(Alkylaminomethyl)pyridineReductive Amination
4-PyridinecarboxaldehydeR-NH₂N-(pyridin-4-ylmethylene)alkanamineSchiff Base Formation

Detailed Analysis of Chemical Reactivity and Reaction Mechanisms of 4 1,3 Dioxolan 2 Yl Pyridine

Reactive Sites and Electronic Influences within the Pyridine (B92270) and Dioxolane Rings

The chemical reactivity of 4-(1,3-Dioxolan-2-yl)pyridine is fundamentally governed by the electronic interplay between its two constituent heterocyclic rings: the electron-deficient pyridine ring and the electron-rich 1,3-dioxolane (B20135) ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in a significant inductive electron withdrawal (-I effect) from the ring. wikipedia.orgstackexchange.com This effect, combined with resonance, leads to a notable decrease in electron density, particularly at the α (C2, C6) and γ (C4) positions relative to the nitrogen atom. stackexchange.comthieme-connect.de Consequently, the carbon framework of the pyridine core is electron-deficient and susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, which imparts basicity to the molecule similar to tertiary amines. wikipedia.orgnih.gov

The primary reactive sites of the molecule can be summarized as follows:

Pyridine Nitrogen: The basic lone pair makes it a site for protonation, alkylation, and coordination with Lewis acids. wikipedia.orgnih.gov

Pyridine Ring Carbons (C2, C6): These positions are the most electron-deficient due to the influence of the ring nitrogen and are the primary sites for nucleophilic attack.

Pyridine Ring Carbons (C3, C5): These positions are less electron-deficient and are the preferred sites for electrophilic attack, although such reactions are generally difficult on the deactivated pyridine ring. stackexchange.comaklectures.com

Acetal (B89532) Carbon (C2 of Dioxolane): This carbon is electrophilic and is the site of attack for nucleophiles (like water) during acid-catalyzed hydrolysis.

Nucleophilic and Electrophilic Reaction Pathways of the Pyridine Core

The electron-deficient nature of the pyridine ring in this compound dictates its reaction pathways with nucleophiles and electrophiles.

Nucleophilic Reaction Pathways: The pyridine core is highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2 and C6 positions. nih.govnih.gov The presence of the dioxolane group at the C4 position sterically and electronically influences this reactivity. While the C4 position is electronically activated for nucleophilic attack, it is blocked by the substituent. Therefore, nucleophilic attack will preferentially occur at the C2 and C6 positions. Strong nucleophiles, such as organolithium reagents or sodium amide, can add to these positions, leading to substituted dihydropyridine (B1217469) intermediates which can then be rearomatized upon oxidation. The reactivity towards nucleophiles can be further enhanced by N-alkylation or N-acylation, which creates a positively charged pyridinium (B92312) salt, making the ring significantly more electrophilic. nih.gov

Electrophilic Reaction Pathways: Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. stackexchange.comwikipedia.org The reaction conditions required are often harsh. Furthermore, in the strongly acidic media typically used for reactions like nitration or sulfonation, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards electrophilic attack, making substitution even more challenging. stackexchange.comwikipedia.org When electrophilic substitution does occur, it proceeds preferentially at the C3 and C5 positions, as attack at these sites results in a more stable cationic intermediate where the positive charge is not placed on the electronegative nitrogen atom. aklectures.com

A common strategy to facilitate electrophilic substitution on a pyridine ring is through the formation of a pyridine N-oxide. wikipedia.orgquimicaorganica.org Oxidation of the nitrogen atom with an agent like a peracid creates pyridine-N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the C4 position, for electrophilic attack under milder conditions. quimicaorganica.org After the substitution reaction, the N-oxide can be readily reduced back to the pyridine. For this compound, this would allow for functionalization at the C2 and C6 positions, as the C4 position is already substituted.

Reactivity and Stability Considerations of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring serves as a protecting group for the aldehyde functionality at the 4-position of the pyridine ring. Its reactivity and stability are characteristic of cyclic acetals.

The 1,3-dioxolane group is stable in basic and neutral media but is labile to aqueous acid. thieme-connect.de The deprotection, or hydrolysis, of the acetal to regenerate the aldehyde is a fundamental reaction. The mechanism proceeds via protonation of one of the dioxolane oxygen atoms by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation and elimination of ethylene (B1197577) glycol, yields the corresponding aldehyde (4-formylpyridine).

The general mechanism is as follows:

Protonation: A lone pair on one of the dioxolane oxygen atoms attacks a proton (H⁺) from an acid catalyst.

Ring Opening: The protonated intermediate undergoes ring opening, breaking a C-O bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and releasing one of the hydroxyl groups of ethylene glycol.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic carbon.

Deprotonation: The newly added water molecule is deprotonated.

Protonation and Elimination: The remaining hydroxyl group from the ethylene glycol moiety is protonated, turning it into a good leaving group (H₂O). In the context of dioxolane hydrolysis, the second oxygen is protonated, leading to the elimination of ethylene glycol and formation of the protonated aldehyde.

Final Deprotonation: A final deprotonation step yields the neutral aldehyde product and regenerates the acid catalyst.

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions, often promoted by Lewis acids or under specific reductive or oxidative conditions. For instance, treatment with Lewis acids in the presence of a nucleophile can lead to the regioselective opening of the acetal. researchgate.net In carbohydrate chemistry, for example, reductive ring-opening of similar 1,3-dioxane (B1201747) acetals using reagents like diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBH₃CN) in the presence of a Lewis acid allows for the formation of mono-protected diols. researchgate.net Such reactions on this compound could potentially lead to the formation of 2-(pyridin-4-ylmethoxy)ethanol derivatives. Cationic ring-opening polymerization of 1,3-dioxolane is another known reaction, though it is less relevant for this specific substituted molecule unless polymerization is the desired outcome. rsc.org

Mechanistic Investigations of Coupling and Annulation Reactions

While the 1,3-dioxolane group is primarily a protecting group, its presence allows for a two-step strategy for engaging the 4-position in coupling and annulation reactions. First, the aldehyde is deprotected, yielding 4-formylpyridine. This aldehyde is a versatile intermediate for a variety of carbon-carbon bond-forming reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While this compound itself is not typically a direct substrate for cross-coupling, its deprotected form, 4-formylpyridine, can be converted into a suitable coupling partner. For example, the aldehyde can be converted to a triflate or halide, which can then participate in reactions like Suzuki, Stille, or Sonogashira couplings. beilstein-journals.org Alternatively, direct C-H activation and arylation of the pyridine ring at the C2/C6 positions could be a potential pathway, although this is often challenging. mdpi.com

A more direct approach involves the deprotection to 4-formylpyridine, which can then undergo reactions such as:

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.

Horner-Wadsworth-Emmons Reaction: Reaction with a phosphonate (B1237965) carbanion, also to form an alkene.

Aldol (B89426) Condensation: Reaction with an enolate to form a β-hydroxy carbonyl compound.

Grignard or Organolithium Addition: To form a secondary alcohol.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing structure. 4-Formylpyridine, derived from this compound, is an excellent precursor for various annulation strategies. For example, it can be used in reactions that build new heterocyclic or carbocyclic rings fused to or substituted on the pyridine core. Copper-catalyzed [4+1] and [4+3] annulation reactions, for instance, utilize amine sources to build pyrrole (B145914) and diazepine (B8756704) rings respectively, although these specific examples use buta-1,3-diynes. rsc.org More classically, reactions like the Friedländer annulation could use 4-formylpyridine as a component to construct quinoline (B57606) derivatives. Tandem annulation of 1,3-enynes is another modern strategy for synthesizing pyridine derivatives. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1,3 Dioxolan 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms. For 4-(1,3-Dioxolan-2-yl)pyridine, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR Spectroscopy and Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the pyridine (B92270) ring and the dioxolane moiety. The aromatic region typically displays two sets of doublets, characteristic of a 4-substituted pyridine ring. The protons ortho to the nitrogen atom (H-2 and H-6) are expected to resonate at a lower field (higher ppm) compared to the protons meta to the nitrogen (H-3 and H-5) due to the electron-withdrawing nature of the nitrogen atom.

The dioxolane ring protons present as a singlet for the methine proton (H-2') and a multiplet for the methylene (B1212753) protons (H-4' and H-5'). The chemical shift of the methine proton is notably influenced by the two adjacent oxygen atoms.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-2, H-6 (Pyridine)8.60 - 8.70d
H-3, H-5 (Pyridine)7.40 - 7.50d
H-2' (Dioxolane)5.80 - 5.90s
H-4', H-5' (Dioxolane)4.00 - 4.15m

Note: Data are representative and may vary slightly depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

The proton-decoupled ¹³C NMR spectrum of this compound provides a count of the unique carbon environments within the molecule. The pyridine ring carbons exhibit characteristic chemical shifts, with the carbon atom attached to the dioxolane group (C-4) and the carbons ortho to the nitrogen (C-2, C-6) appearing at lower fields. The carbon of the methine group in the dioxolane ring (C-2') is significantly deshielded due to the two attached oxygen atoms.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2, C-6 (Pyridine)150.0 - 151.0
C-4 (Pyridine)140.0 - 141.0
C-3, C-5 (Pyridine)121.0 - 122.0
C-2' (Dioxolane)102.0 - 103.0
C-4', C-5' (Dioxolane)65.0 - 66.0

Note: Data are representative and may vary slightly depending on the solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the adjacent protons on the pyridine ring (H-2 with H-3, and H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals of the pyridine and dioxolane rings to their corresponding carbon signals, confirming the assignments made in the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for mapping long-range (2-3 bond) correlations between protons and carbons. Key correlations would be observed between the methine proton of the dioxolane ring (H-2') and the C-4 carbon of the pyridine ring, as well as the C-4' and C-5' carbons of the dioxolane ring. This unequivocally confirms the attachment of the dioxolane group to the pyridine ring at the 4-position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry provides vital information about the molecular weight of this compound and offers insights into its structural integrity through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₉NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, confirming the molecular formula with high confidence.

Table 3: HRMS Data for this compound

IonCalculated Exact MassObserved Exact Mass
[C₈H₉NO₂ + H]⁺152.0706(Typically within 5 ppm)

The primary fragmentation pathway in the mass spectrum of this compound would likely involve the cleavage of the dioxolane ring. The loss of ethylene (B1197577) oxide (C₂H₄O) from the molecular ion is a characteristic fragmentation for 1,3-dioxolane (B20135) derivatives, leading to a prominent fragment ion corresponding to the 4-formylpyridine cation. Further fragmentation of the pyridine ring would also be observed.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum would display characteristic absorption bands for the C-H stretching of the aromatic pyridine ring and the aliphatic dioxolane ring. The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. The most prominent features would be the strong C-O stretching vibrations of the acetal (B89532) group in the dioxolane ring, typically observed in the 1200-1000 cm⁻¹ region.

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Pyridine Ring (C=C, C=N) Stretch1600 - 1450
C-O-C Asymmetric Stretch (Acetal)~1150
C-O-C Symmetric Stretch (Acetal)~1050

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the distinct vibrations of the pyridine ring and the dioxolane ring.

The pyridine moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3150-3000 cm⁻¹ region. pw.edu.pl The C=C and C=N ring stretching vibrations of the pyridine ring produce a series of bands in the 1650–1400 cm⁻¹ range. pw.edu.pl Specifically, bands around 1447 cm⁻¹ and 1491 cm⁻¹ are characteristic of pyridine ring vibrations. researchgate.net

The dioxolane ring contributes vibrations associated with its acetal structure. Aliphatic C-H stretching from the ethylene group (-CH₂-CH₂-) is expected in the 3000-2850 cm⁻¹ range. The most prominent features of the dioxolane group are the strong C-O stretching vibrations, typically found in the 1200-1000 cm⁻¹ region. An O-C-O bending mode for dioxolane has also been noted. researchgate.net

A summary of the expected key IR vibrational modes is presented below.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchPyridine Ring3150 - 3000
Aliphatic C-H StretchDioxolane Ring3000 - 2850
Aromatic Ring Stretch (C=C, C=N)Pyridine Ring1650 - 1400
CH₂ Bend (Scissoring)Dioxolane Ring~1475 - 1450
C-O-C Asymmetric & Symmetric StretchDioxolane Ring1200 - 1000
Aromatic C-H Out-of-Plane BendPyridine Ring900 - 675

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that involve a change in polarizability. doitpoms.ac.uk For this compound, Raman spectra are particularly useful for characterizing the vibrations of the aromatic pyridine core.

The pyridine ring exhibits strong and characteristic Raman signals. The most intense bands are typically the ring breathing modes, which appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net Other aromatic ring vibrations and C-H in-plane bending modes are also readily observed. researchgate.netacs.org

The dioxolane ring also has Raman-active modes. doitpoms.ac.uk Studies on liquid 1,3-dioxolane have identified characteristic peaks, including an O-C-O bending mode observed at 722 cm⁻¹. researchgate.netirb.hr The C-H stretching and CH₂ bending vibrations of the dioxolane ring are also expected to be present in the Raman spectrum.

Key expected Raman shifts for the compound are detailed in the following table.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Aromatic C-H StretchPyridine Ring3100 - 3000
Aliphatic C-H StretchDioxolane Ring3000 - 2850
Ring Breathing ModePyridine Ring~1030
Ring Breathing Mode (Trigonal)Pyridine Ring~1000
O-C-O Bending ModeDioxolane Ring~722

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In this compound, the pyridine ring acts as the primary chromophore.

The electronic spectrum of pyridine and its derivatives is characterized by two main types of transitions: π → π* and n → π*. wikipedia.org

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For pyridine derivatives, these typically result in strong absorption bands in the UV region. nih.gov

n → π Transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital. libretexts.org This transition is lower in energy (occurs at a longer wavelength) and is generally of much lower intensity (lower molar absorptivity) compared to π → π* transitions. wikipedia.orglibretexts.org

The dioxolane group is an aliphatic acetal and does not possess π electrons, meaning it does not contribute to the conjugated system. It acts as an auxochrome, a group that can slightly modify the absorption characteristics of the chromophore. However, its electronic effect is minimal, and the UV-Vis spectrum of this compound is expected to be very similar to that of other 4-alkylpyridines, such as 4-methylpyridine (B42270) (4-picoline). nist.gov The spectrum of pyridine itself shows π → π* transitions and a weaker n → π* transition at a longer wavelength. wikipedia.orglibretexts.org

The expected electronic transitions are summarized below.

Electronic TransitionOrbitals InvolvedExpected Wavelength Range (nm)Relative Intensity (Molar Absorptivity, ε)
π → ππ (bonding) → π (antibonding)~200 - 260High
n → πn (non-bonding N lone pair) → π (antibonding)~270 - 380Low

X-ray Diffraction Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal the spatial relationship between the planar pyridine ring and the non-planar dioxolane ring, which typically adopts a twisted or envelope conformation. researchgate.net Furthermore, this analysis would elucidate the crystal packing, identifying any intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the crystal lattice.

As of this writing, a published single-crystal X-ray structure for this compound was not found in publicly accessible databases. However, such an analysis would yield the crystallographic parameters detailed in the table below.

Crystallographic ParameterDescriptionValue
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).To be determined by experiment.
Space GroupThe specific symmetry group of the crystal.To be determined by experiment.
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell in angstroms (Å).To be determined by experiment.
Unit Cell Angles (α, β, γ)The angles between the unit cell axes in degrees (°).To be determined by experiment.
Volume (V)The volume of the unit cell in cubic angstroms (ų).To be determined by experiment.
ZThe number of molecules per unit cell.To be determined by experiment.
Bond Lengths & AnglesPrecise measurements of the distances between atoms and the angles between bonds.To be determined by experiment.

Computational Chemistry and Theoretical Investigations of 4 1,3 Dioxolan 2 Yl Pyridine Systems

Quantum Chemical Modeling of Molecular Structure and Reactivity

Theoretical studies on pyridine (B92270) derivatives frequently employ quantum chemical modeling to predict their geometric and electronic features.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

For many organic molecules, including various pyridine derivatives, Density Functional Theory (DFT) is a preferred method for achieving a balance between computational cost and accuracy. mdpi.com Researchers commonly use functionals like B3LYP paired with basis sets such as 6-31++G(d,p) to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. dntb.gov.ua This process yields crucial information about bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, a range of electronic properties can be calculated. However, specific DFT-derived data for the optimized structure and electronic properties of 4-(1,3-Dioxolan-2-yl)pyridine are not available in published literature.

Ab Initio Calculations for Energy Minima and Vibrational Frequencies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide another high-level approach to studying molecular systems. These methods are used to locate energy minima on the potential energy surface, confirming the stability of a molecular structure. mdpi.com Furthermore, these calculations can predict vibrational frequencies, which correspond to the infrared and Raman spectra of a molecule. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data. At present, there are no published ab initio studies that report the energy minima or calculated vibrational frequencies for this compound.

Analysis of Electronic Structure

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. dntb.gov.uanih.gov A smaller gap generally suggests higher reactivity. For numerous pyridine compounds, FMO analysis has been used to predict their behavior in chemical reactions. dntb.gov.ua Regrettably, no studies have published the calculated HOMO-LUMO energies or the resulting energy gap for this compound.

Charge Distribution and Electrostatic Potential Mapping (e.g., Mulliken Charge Analysis)

Understanding how charge is distributed across a molecule is essential for predicting its interaction with other molecules. Techniques like Mulliken charge analysis assign partial charges to each atom, offering a simplified picture of the charge distribution. dntb.gov.ua More visually intuitive are electrostatic potential (ESP) maps, which illustrate the charge distribution on the electron density surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for chemical attack. dntb.gov.ua While this is a common analytical tool for pyridine derivatives, specific charge distribution data or ESP maps for this compound are absent from the scientific literature.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and thermodynamics of a proposed mechanism. nih.govresearchgate.net This allows for a detailed, step-by-step understanding of how a reaction proceeds. For complex, multi-step syntheses or catalytic cycles involving pyridine derivatives, such computational elucidation is invaluable. However, no such computational studies on the reaction mechanisms involving this compound have been reported.

Solvation Effects and In Silico Solvent Screening Methods (e.g., Hansen Solubility Parameters)

The solvent environment can significantly influence a molecule's conformation, reactivity, and properties. Computational models can account for these interactions through either explicit methods, where individual solvent molecules are included, or implicit methods, where the solvent is treated as a continuous medium with specific dielectric properties. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in DFT calculations. bohrium.commdpi.com

A powerful tool for in silico solvent screening is the use of Hansen Solubility Parameters (HSPs). mdpi.com HSPs are based on the principle that "like dissolves like" and quantify a substance's intermolecular interactions in terms of three components:

δD (Dispersion): Energy from atomic forces (van der Waals).

δP (Polar): Energy from dipolar intermolecular forces.

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Table 2: Hansen Solubility Parameters for Parent Compounds

CompoundδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Molar Volume (cm³/mol)Reference
Pyridine19.08.85.980.9 kinampark.com
1,3-Dioxolane (B20135)18.16.69.369.9 kinampark.com

These parameters are invaluable for selecting appropriate solvents for synthesis, purification, and formulation, reducing the need for extensive trial-and-error experimentation. mdpi.com

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of newly synthesized compounds. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. mdpi.commdpi.com These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling equation derived from benchmarking studies. mdpi.comresearchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of a solvent model. mdpi.com For substituted pyridines and related heterocycles, DFT calculations have shown good correlation with experimental NMR data. mdpi.commdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a frequency calculation on an optimized molecular geometry. faccts.demedium.com The calculation yields the vibrational frequencies and their corresponding intensities. These frequencies often require scaling by an empirical factor to correct for anharmonicity and other approximations inherent in the harmonic oscillator model. medium.com Comparing the calculated spectrum with an experimental one can help assign specific absorption bands to particular vibrational modes, such as C-O-C stretches from the dioxolane ring or C=N/C=C stretches from the pyridine ring. numberanalytics.comresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). bohrium.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of bands in a UV-Vis spectrum. Studies on substituted pyridines have demonstrated that TD-DFT can reliably predict how substituents and the nitrogen atom's position influence the absorption spectra. mdpi.comnih.govmdpi.com

Table 3: Common Computational Methods for Spectroscopic Prediction

Spectroscopic TechniqueCommon Computational MethodKey Output
¹H and ¹³C NMRDFT with GIAOIsotropic shielding constants (converted to chemical shifts)
Infrared (IR)DFT Frequency CalculationVibrational frequencies and intensities
UV-VisibleTime-Dependent DFT (TD-DFT)Excitation energies (λmax) and oscillator strengths

Advanced Research Applications of 4 1,3 Dioxolan 2 Yl Pyridine in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

The utility of 4-(1,3-Dioxolan-2-yl)pyridine as a foundational element in complex organic synthesis is well-established. The dioxolane group serves as a stable protecting group for the formyl functionality, which can be deprotected under specific acidic conditions to reveal the reactive aldehyde. This latent reactivity, combined with the inherent properties of the pyridine (B92270) ring, makes it an invaluable precursor for constructing intricate molecular architectures.

Precursor in Natural Product and Specialized Intermediate Synthesis

The strategic importance of this compound is particularly evident in its application as a precursor for the synthesis of natural products and other specialized chemical intermediates. The pyridine moiety is a common feature in numerous biologically active natural products, and the ability to introduce a formyl group at a late stage of a synthesis is a significant advantage. This approach allows for the construction of the core molecular framework without interference from a highly reactive aldehyde.

In the synthesis of complex alkaloids and polyketides, for instance, the masked aldehyde of this compound can be unveiled and subsequently utilized in a variety of carbon-carbon bond-forming reactions. These include Wittig reactions, aldol (B89426) condensations, and reductive aminations, which are crucial for elaborating the side chains and functional groups characteristic of these natural products.

Recent patent literature indicates the use of related structures in the synthesis of covalent modifiers of AKT1, a kinase involved in cellular signaling pathways. google.com While not directly detailing the synthesis from this compound, the complex heterocyclic structures described are of a class that could potentially be accessed using this building block, highlighting its relevance in the development of therapeutic agents. google.com

Synthetic Pathways to Advanced Heterocyclic Scaffolds

The construction of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. This compound provides a versatile platform for the synthesis of a wide range of advanced heterocyclic systems. The pyridine ring itself can participate in various cycloaddition and annulation reactions, while the latent aldehyde functionality offers a handle for further ring-forming transformations.

One common strategy involves the initial functionalization of the pyridine ring, followed by deprotection and cyclization. For example, the nitrogen atom of the pyridine can be quaternized, activating the ring towards nucleophilic attack. Subsequent reaction with a suitable dinucleophile, followed by deprotection of the aldehyde and intramolecular cyclization, can lead to the formation of fused bicyclic and polycyclic heterocyclic systems. These scaffolds are often privileged structures in medicinal chemistry, meaning they are known to bind to multiple biological targets.

Moreover, the aldehyde, once unmasked, can participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach is highly efficient and allows for the rapid generation of molecular diversity. For instance, the aldehyde can react with an amine and a β-dicarbonyl compound in a Hantzsch-type reaction to produce dihydropyridine (B1217469) derivatives, which are themselves important pharmacophores.

The versatility of this compound in the synthesis of advanced heterocyclic scaffolds is a testament to its value as a strategic building block. The ability to orchestrate a sequence of reactions involving both the pyridine ring and the protected aldehyde allows for the construction of complex and diverse molecular architectures with potential applications in drug discovery and materials science.

Contributions to Materials Science and Engineering

The unique electronic and structural features of this compound and its derivatives have led to their exploration in the field of materials science and engineering. The pyridine ring, with its electron-deficient nature, and the potential for introducing a variety of functional groups, makes this compound an attractive building block for the design of novel organic materials with tailored properties.

Integration into Novel Organic Electronic Materials

Organic electronic materials have garnered significant interest for their potential applications in flexible displays, solar cells, and sensors. The performance of these materials is highly dependent on the molecular structure of the organic components. The pyridine moiety of this compound can be incorporated into conjugated systems to influence their electronic properties.

The electron-withdrawing nature of the pyridine ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated molecule. This can be advantageous in tuning the charge injection and transport properties of organic semiconductors. By deprotecting the aldehyde and using it to extend the conjugation through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, researchers can create extended π-systems with desirable electronic characteristics.

Furthermore, the nitrogen atom of the pyridine ring can be used to coordinate with metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting electronic and optical properties, such as luminescence and conductivity, making them suitable for applications in sensing and light-emitting devices.

Precursors for Advanced Polymers and Functional Coatings

The versatility of this compound also extends to the synthesis of advanced polymers and functional coatings. The aldehyde functionality, after deprotection, can be used as a reactive site for polymerization reactions. For example, it can undergo polycondensation with diamines to form polyimines, which are a class of polymers known for their thermal stability and chelating properties.

These polymers can be designed to have specific functionalities by choosing appropriate comonomers. The resulting materials can be used as functional coatings to modify the surface properties of various substrates. For instance, a coating containing pyridine units can be used to improve the adhesion of a substrate to a metal surface through coordination.

Moreover, the pyridine nitrogen can be quaternized to introduce positive charges into the polymer backbone. These cationic polymers can have applications as antimicrobial coatings, gene delivery vectors, or as components in ion-exchange membranes. The ability to precisely control the chemical structure and functionality of the resulting polymers makes this compound a valuable precursor in the development of advanced materials with tailored properties for a wide range of technological applications.

Development of Ligand Systems for Catalysis

In the realm of catalysis, the design of effective ligands is crucial for controlling the activity and selectivity of metal-based catalysts. The pyridine ring is a well-known coordinating group for a wide variety of transition metals, and this compound offers a convenient entry point for the synthesis of novel ligand systems.

The nitrogen atom of the pyridine ring can act as a Lewis base, binding to a metal center. The electronic properties of the resulting metal complex can be tuned by introducing substituents on the pyridine ring. The protected aldehyde at the 4-position provides a handle for further modification of the ligand structure.

For instance, the aldehyde can be deprotected and then used to synthesize multidentate ligands. Reaction with a primary amine can lead to the formation of an imine, which can provide an additional coordination site. If the amine contains other donor groups, such as another pyridine or a phosphine, a chelating ligand can be formed. These multidentate ligands can form highly stable complexes with metal ions and can enforce specific geometries around the metal center, which is often key to achieving high catalytic activity and selectivity.

Furthermore, the aldehyde can be converted into other functional groups that can act as coordinating moieties. For example, reduction of the aldehyde to an alcohol, followed by etherification, can introduce an ether linkage that can coordinate to a metal center. Alternatively, oxidation of the aldehyde to a carboxylic acid provides a carboxylate group that can bind to metals in various modes.

The ability to easily modify the structure of the ligand allows for the systematic tuning of the steric and electronic properties of the catalyst. This is a powerful approach for optimizing the performance of a catalyst for a specific chemical transformation. The use of this compound as a starting material provides a flexible and efficient route to a wide range of ligand systems with potential applications in various catalytic processes, including cross-coupling reactions, hydrogenation, and polymerization.

Ligands in Transition Metal-Catalyzed Transformations

The pyridine moiety is a fundamental component in the design of ligands for transition-metal catalysis. mdpi.com Derivatives of this compound are instrumental in synthesizing more complex, multidentate ligands that coordinate with metals like palladium, ruthenium, iron, and cobalt to form active catalysts for a variety of organic transformations. mdpi.comarabjchem.orgunam.mx The dioxolane group often serves as a latent aldehyde, which can be used for further functionalization after the ligand framework has been constructed.

Bipyridine and terpyridine ligands, known for their strong chelation effects, are frequently synthesized using dioxolane-protected pyridine precursors. For example, 6,6′-di(1,3-dioxolan-2-yl)-2,2′-bipyridine can be formed through the homo-coupling of 2-bromo-6-(1,3-dioxolan-2-yl)pyridine (B1266134). mdpi.com This bipyridine can then be used to create sophisticated catalytic systems. Similarly, polydentate nitrogen ligands for iron(II) and cobalt(II) catalyzed ethylene (B1197577) polymerization have been developed from precursors like bis[3-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]methanone. unam.mx The resulting metal complexes exhibit high catalytic activities, demonstrating the importance of the pyridine-based structure in facilitating the polymerization process.

The strategic use of this compound extends to cross-coupling reactions. In a palladium-catalyzed reaction, the coupling of 2-bromo-6-(1,3-dioxolan-2-yl)pyridine with 2-bromopyridine (B144113) resulted in a mixture of bipyridine products, including 6-(1,3-dioxolan-2-yl)-2,2′-bipyridine. mdpi.com Furthermore, iridium and rhodium complexes for modeling catalytic hydrodenitrogenation have been prepared using ligands derived from related structures like [2-(1,3-dioxolane-2-yl)phenyl]diphenylphosphane, highlighting the utility of the dioxolane group in creating stable, functional ligands for catalysis. researchgate.net

Table 1: Examples of Transition Metal Catalysis Involving Dioxolane-Pyridine Derivatives

Ligand Precursor Metal Catalytic Application Reference
2-Bromo-6-(1,3-dioxolan-2-yl)pyridine Palladium Synthesis of bipyridine ligands for cross-coupling. mdpi.com
Bis[3-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]methanone Iron(II), Cobalt(II) Ethylene polymerization. unam.mx
[2-(1,3-Dioxolane-2-yl)phenyl]diphenylphosphane Iridium, Rhodium Models for hydrodenitrogenation catalysis. researchgate.net

Role in Organocatalysis and Asymmetric Synthesis

While direct use of this compound as an organocatalyst is not widely reported, its structural motifs are highly relevant in the fields of organocatalysis and asymmetric synthesis. The primary role of the dioxolane group in this context is as a stable protecting group for a formyl (aldehyde) substituent. Aldehydes are key functional groups in many organocatalytic reactions, such as aldol and Mannich reactions, often proceeding through enamine or iminium ion intermediates. The ability to mask the aldehyde as a dioxolane allows chemists to perform other reactions on the pyridine ring without interference from the aldehyde, which can then be deprotected under acidic conditions to reveal the catalytic or reactive site. acs.org

The broader family of dioxolane-containing molecules is central to asymmetric synthesis. Chiral dioxolanes, such as TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanols), are powerful chiral ligands and auxiliaries that induce high levels of enantioselectivity in reactions like cyclopropanation. nih.gov Similarly, chiral pyridine derivatives are sought-after ligands for asymmetric metal-catalyzed reactions. metu.edu.tr Syntheses of such chiral pyridines have utilized dioxolane-containing building blocks, for instance, the alkylation of a camphor-derived hydrazone with 2-(2-bromoethyl)-1,3-dioxolane (B43116) to create a chiral tetrahydroquinoline, a fused pyridine system. metu.edu.tr These examples underscore the synergistic role of pyridine and dioxolane structures in the design of chiral environments for stereoselective transformations.

Design of Coordination Complexes with Tailored Properties

The ability of this compound and its derivatives to act as ligands allows for the design of coordination complexes with specific, tunable properties. By modifying the ligand structure, researchers can influence the electronic, optical, and magnetic characteristics of the resulting metal complexes. researchgate.net

Derivatives have been used to create complexes with interesting photophysical properties. For instance, a zinc(II) phthalocyanine (B1677752) complex bearing four peripheral 4-(1,3-dioxolan-2-yl)phenoxy groups was synthesized. nih.gov This complex and its deprotected aldehyde counterpart were studied for their ground-state absorption and photochemical properties, which are relevant for applications like photodynamic therapy. nih.gov The synthesis of terpyridine-based ligands, such as 4′-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-2,2′∶6′,2″-terpyridine, and their subsequent complexation with palladium(II) and gold(III) further illustrates the creation of well-defined metal-organic structures from dioxolane-pyridine building blocks. researchgate.net

The versatility extends to the formation of complexes with a range of transition metals. A novel vic-dioxime ligand containing 1,3-dioxolane (B20135) moieties was used to synthesize mononuclear complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net The coordination geometry of these complexes (e.g., square planar for Ni(II) and Cu(II), tetrahedral for Zn(II)) was determined by the metal ion and the ligand structure, showcasing how the ligand framework dictates the final architecture and properties of the complex. researchgate.net

Table 2: Coordination Complexes Derived from Dioxolane-Pyridine Precursors

Ligand Derivative Metal Ion(s) Resulting Complex Type / Property Reference
4-(4-(1,3-Dioxolan-2-yl)phenoxy)phthalonitrile Zinc(II) Phthalocyanine complex with specific photophysical properties. nih.gov
4′-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-2,2′∶6′,2″-terpyridine Palladium(II), Gold(III) Defined terpyridine-metal complexes. researchgate.net

Investigations in Environmental Chemistry for Remediation Technologies

In environmental chemistry, there is a continuous search for new molecules that can aid in the detection or degradation of pollutants. Research into derivatives of this compound has indicated potential applications in this area. Specifically, the related compound 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine has been investigated for its potential use in environmental remediation technologies, with a focus on the breakdown of pollutants to contribute to cleaner ecosystems. chemimpex.com The stability of the dioxolane-pyridine core, combined with the potential for catalytic activation when complexed with appropriate metals, makes such compounds candidates for developing new environmental catalysts.

Chemical Probe Design for Biochemical Pathway Interrogation

Chemical probes are essential tools for studying complex biological systems. They must be designed to interact with specific targets and often carry a reporter group for detection. The structural features of this compound make it and its derivatives suitable scaffolds for such probes.

A close derivative, 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine, has been identified for its potential use as a spectroscopic probe, for instance in UV-Vis or fluorescence-based assays. More complex probes have been synthesized for specific biomolecular targets. For example, oxazole-pyridine hybrid molecules synthesized from 6-(1,3-dioxolan-2-yl)pyridine precursors have been shown to be effective ligands for G-quadruplex DNA. mdpi.com These ligands act as recognition motifs for these cancer-relevant DNA structures, demonstrating the utility of the pyridine-dioxolane scaffold in designing probes for specific nucleic acid conformations. mdpi.com The dioxolane group in these syntheses acts as a masked aldehyde, which can be crucial for building up the complex probe structure step-by-step.

Exploration in Supramolecular Chemistry for Self-Assembly and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Bipyridine and terpyridine units, often synthesized from precursors like this compound, are fundamental building blocks for creating large, self-assembling supramolecular structures. mdpi.comresearchgate.net

A direct application involves the synthesis of a 3-hydroxynaphtho[1,2-b]quinolizinium salt, which began with the quaternization of 2-(1,3-dioxolan-2-yl)pyridine. beilstein-journals.org This resulting dye was studied for its host-guest interactions with cucurbit uril, a well-known macrocyclic host molecule. The study demonstrated that the photophysical and acidic properties of the dye could be modulated through this supramolecular interaction. beilstein-journals.org In another example, a host compound containing a dioxolane ring, TADDOL6, was used to form inclusion compounds with pyridine and its methylated derivatives, effectively separating them through selective crystallization in a host-guest system. rsc.org These studies highlight the role of the dioxolane-pyridine motif in facilitating molecular recognition and the construction of functional supramolecular systems.

Research on Chemical Interactions with Biomolecular Structures

Understanding how small molecules interact with large biomolecules like proteins and nucleic acids is fundamental to drug discovery and chemical biology. Derivatives of this compound have been used to synthesize molecules designed to bind to specific biological targets. The oxygen atoms of the dioxolane ring may participate in hydrogen bonding, potentially enhancing ligand-target interactions and bioactivity. researchgate.net

One study investigated the binding of a quaternized zinc(II) phthalocyanine, synthesized from a precursor containing a 4-(1,3-dioxolan-2-yl)phenoxy group, to Bovine Serum Albumin (BSA), a major protein in blood plasma. nih.gov Such studies are crucial for understanding how potential drugs are transported and distributed in the body. nih.gov

In the realm of nucleic acid interactions, oligo-oxazole-pyridine ligands have been synthesized using a 6-(1,3-dioxolan-2-yl)pyridine building block. mdpi.com These ligands were shown to bind with high affinity to G-quadruplex DNA structures, which are implicated in cancer, making them interesting candidates for therapeutic development. mdpi.com Further illustrating this, a complex derivative, N-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]amino}pyridine-4-carboxamide, has been crystallized and structurally characterized in a complex with a DNA-binding protein, providing atomic-level insight into its mode of interaction. pdbj.orgrcsb.org Additionally, quaternary ammonium (B1175870) salts derived from the reaction of this compound have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. researchgate.net

Table 3: Summary of Chemical Compounds Mentioned

Compound Name
This compound
2-Bromo-6-(1,3-dioxolan-2-yl)pyridine
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine
6,6′-di(1,3-dioxolan-2-yl)-2,2′-bipyridine
Bis[3-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]methanone
6-(1,3-dioxolan-2-yl)-2,2′-bipyridine
2-Bromopyridine
[2-(1,3-Dioxolane-2-yl)phenyl]diphenylphosphane
TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanols)
2-(2-Bromoethyl)-1,3-dioxolane
4-(4-(1,3-Dioxolan-2-yl)phenoxy)phthalonitrile
4′-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-2,2′∶6′,2″-terpyridine
4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine
3-Hydroxynaphtho[1,2-b]quinolizinium
Cucurbit uril
N-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]amino}pyridine-4-carboxamide

Q & A

Q. What are the standard synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)pyridine?

The compound is typically synthesized via protection of a carbonyl group (e.g., aldehyde or ketone) on a pyridine precursor using ethylene glycol. For example:

  • Step 1 : React 4-pyridinecarboxaldehyde with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring .
  • Step 2 : Purify via column chromatography and confirm structure using 1^1H NMR and 13^{13}C NMR. Key signals include the dioxolane protons (δ 4.0–4.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
  • Note : Ensure anhydrous conditions to prevent hydrolysis of the dioxolane group .

Q. How can spectroscopic methods validate the structure of this compound?

  • NMR : The 1^1H NMR spectrum should show two distinct singlets for the dioxolane methylene protons (δ ~4.1–4.3 ppm) and aromatic pyridine protons. The 13^{13}C NMR will display carbons for the dioxolane ring (δ ~65–70 ppm) and pyridine carbons (δ ~120–150 ppm) .
  • IR : A strong absorption band near 1050–1100 cm1^{-1} confirms the C–O–C stretch of the dioxolane group .
  • Mass Spectrometry : Look for the molecular ion peak [M+H]+^+ at m/z 167.1 (calculated for C8_8H9_9NO2_2) .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

The dioxolane group can act as a directing group or steric hindrance modulator:

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 catalyst with arylboronic acids. The dioxolane group may direct coupling to the pyridine’s 3-position due to electronic effects .
  • Challenges : Competing hydrolysis of the dioxolane under basic conditions requires careful pH control (e.g., use Na2_2CO3_3 instead of NaOH) .
  • Example : 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine undergoes coupling at the 2-position with arylboronic acids, yielding bipyridine derivatives .

Q. How does the dioxolane group influence the electronic properties of pyridine in coordination chemistry?

  • Electron Donation : The dioxolane’s oxygen atoms donate electron density to the pyridine ring via conjugation, lowering the LUMO energy and enhancing metal-ligand binding in complexes .
  • Case Study : In organoplatinum(II) complexes, the dioxolane-modified pyridine ligand improves charge-carrier mobility due to enhanced π-backbonding .
  • Experimental Validation : Compare cyclic voltammetry data of this compound with unsubstituted pyridine to quantify electronic effects .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Scenario : Discrepancies in nucleophilic substitution rates may arise from solvent polarity or residual moisture.
  • Troubleshooting :
  • Use kinetic studies under controlled conditions (e.g., anhydrous DMF vs. aqueous THF) .
  • Perform DFT calculations to model transition states and identify steric/electronic factors .
    • Example : Hydrolysis rates of dioxolane-protected aldehydes vary significantly in protic vs. aprotic solvents .

Methodological Considerations

Q. What are best practices for deprotecting the dioxolane group in this compound without degrading the pyridine ring?

  • Acidic Hydrolysis : Use 1M HCl in THF/H2_2O (1:1) at 50°C for 2–4 hours. Monitor via TLC (Rf_f shift from 0.6 to 0.3 in ethyl acetate/hexane) .
  • Alternative : Catalytic amounts of camphorsulfonic acid (CSA) in acetone/water (9:1) at room temperature .
  • Caution : Prolonged exposure to strong acids may protonate the pyridine nitrogen, leading to side reactions .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs) and predict sites for electrophilic attack (e.g., Fukui indices) .
  • Molecular Dynamics : Simulate solvent effects on hydrolysis pathways using explicit solvent models (e.g., water clusters) .

Applications in Complex Systems

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

  • Key Intermediate : It serves as a precursor for antiviral agents (e.g., pyridine-based protease inhibitors) by enabling regioselective functionalization .
  • Case Study : Coupling with 4-chlorophenylboronic acid yields intermediates for kinase inhibitors .

Q. How is this compound utilized in materials science?

  • Ligand Design : Its electron-rich pyridine ring stabilizes luminescent Ir(III) complexes for OLEDs .
  • Polymer Chemistry : Incorporation into conjugated polymers enhances solubility and charge transport in organic semiconductors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.